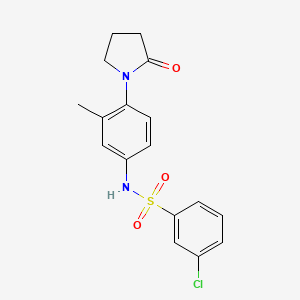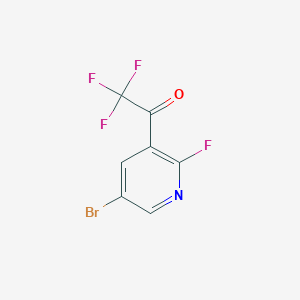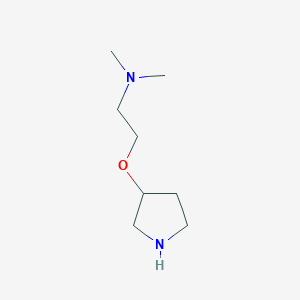
3-(2-Dimethylaminoethoxy)pyrrolidine
Übersicht
Beschreibung
The compound “3-(2-Dimethylaminoethoxy)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including “3-(2-Dimethylaminoethoxy)pyrrolidine”, is characterized by the pyrrolidine ring and its derivatives . The structure is influenced by steric factors, which can affect biological activity . The structure–activity relationship (SAR) of the studied compounds is also an important aspect of molecular structure analysis .Chemical Reactions Analysis
The catalytic asymmetric 1,3-dipolar cycloaddition is a common chemical reaction involving pyrrolidine . This reaction usually takes place with complete or very high stereospecificity . Consequently, the 3,4 configuration of the pyrrolidine depends exclusively on the stereochemistry of the dipolarophile .Physical And Chemical Properties Analysis
Pyrrolidine is a nitrogen-containing heterocyclic compound, a secondary amine with a chemical formula C₄H₉N and a molecular weight 71.11 g/mol . It is a colorless liquid with a characteristic odor of ammonia . Its density at room temperature is 0.866 g/mL, its melting point is -63°C and its boiling point is about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol and slightly soluble in benzene, chloroform .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Researchers have explored the synthesis and reactivity of pyridinol derivatives, which share structural similarities with "3-(2-Dimethylaminoethoxy)pyrrolidine". These compounds, such as 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, have shown significant antioxidant properties. The study focused on the general synthetic strategy leading to these compounds and investigated their reactivities towards peroxyl radicals in organic solutions, revealing that some of the synthesized pyridinols are among the most effective phenolic antioxidants reported (M. Wijtmans et al., 2004).
Surface Adsorption and Layer Formation
Another application involves the use of dimethylaminopyridine derivatives for forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. A study demonstrated how 4-(dimethylamino)pyridine facilitated the adsorption of weak and strong polyelectrolytes on gold surfaces through in situ surface plasmon resonance spectroscopy. This process showcases the compound's potential in creating tailored surface coatings and functional layers (Valérie J. Gandubert & R. Lennox, 2006).
Ligand Chemistry and Coordination Complexes
In ligand chemistry, derivatives of "3-(2-Dimethylaminoethoxy)pyrrolidine" have been synthesized to explore the electronic and steric characteristics of new pincer ligands. These studies aim to understand the redox-active potential of such ligands when coordinating with metals, offering insights into their application in catalysis and materials science (N. Komine et al., 2014).
Reaction Kinetics and Mechanism Studies
Research has also delved into the kinetics and mechanism of reactions involving pyridine derivatives. For example, the study on the reaction between dimethylamino)pyridine and dichloromethane under ambient conditions provides valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry, highlighting the conditions under which they interact and form new products (Alexander B. Rudine et al., 2010).
Structural and Self-Assembly Studies
The structural tuning and self-assembly of pyridine dipyrrolate cages demonstrate the versatility of dimethylamino derivatives in forming complex structures. By varying counter cations, researchers have been able to fabricate diverse cage structures, showcasing the potential of these compounds in nanotechnology and materials science (Huacheng Zhang et al., 2019).
Wirkmechanismus
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity in bioactive molecules .
Mode of Action
The pyrrolidine ring, which is a significant part of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
A study on the biosynthetic pathway of tetramate bripiodionen, which bears a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights . The study presents the first biosynthetic pathway of the natural product containing a similar skeleton .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of bioactivities .
Action Environment
It’s known that light plays a significant role in certain reactions involving pyrrolidine derivatives .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring and its derivatives have shown promise in the development of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(2)5-6-11-8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJECMONXPQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)

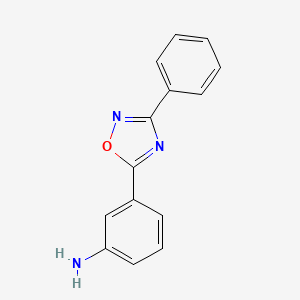
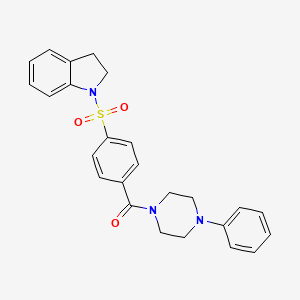
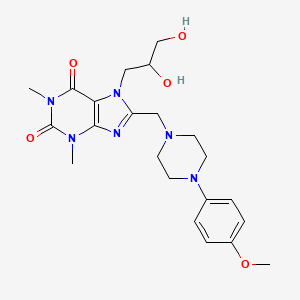
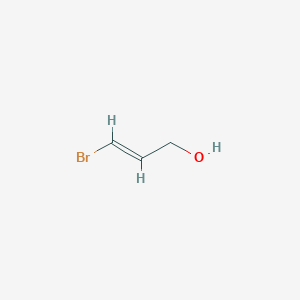
![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)
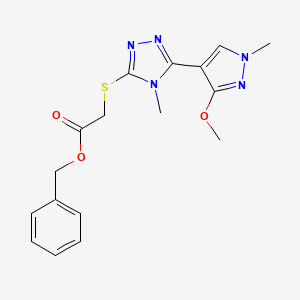
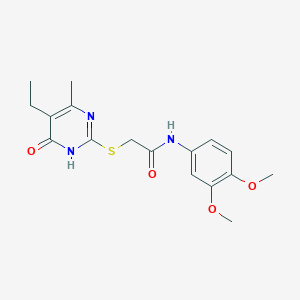
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)
